molecular formula C8H5F2NO B12820540 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile

2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile

Cat. No.: B12820540
M. Wt: 169.13 g/mol
InChI Key: FCBFQPVQYJPXKN-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of fluorine atoms and a hydroxyl group on a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic substitution reactions. One common method is the reaction of 3,4-difluorophenol with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-(3,4-Difluoro-5-oxophenyl)acetonitrile.

    Reduction: Formation of 2-(3,4-Difluoro-5-hydroxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • Fluorinated quinolines

Uniqueness

2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile stands out due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2-(3,4-difluoro-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)4-7(12)8(6)10/h3-4,12H,1H2

InChI Key

FCBFQPVQYJPXKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)CC#N

Origin of Product

United States

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